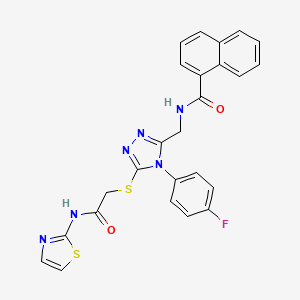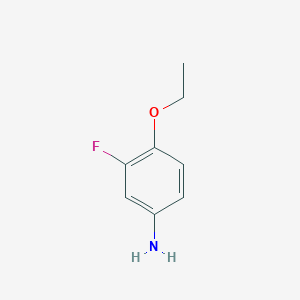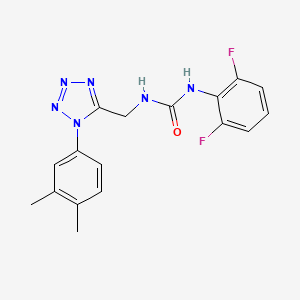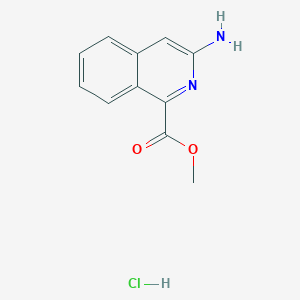
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C25H19FN6O2S2 and its molecular weight is 518.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research on structurally similar molecules, such as triazolothiadiazoles and thiazolyl carboxamides, has demonstrated significant anticancer properties. These compounds have been found to exhibit cytotoxic effects on various cancer cell lines, including hepatocellular carcinoma (HepG2) and glioblastoma (U-87), suggesting that our molecule of interest could potentially serve as a lead compound in anticancer drug development. The exact mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation, which are critical pathways targeted in cancer therapy (Sunil et al., 2010); (Tumosienė et al., 2020).
Antimicrobial and Antifungal Activities
Compounds with similar structural features have shown significant antibacterial and antifungal activities. This includes the ability to combat various strains of bacteria and fungi, indicating that our compound could potentially be utilized in developing new antimicrobial agents. These findings are crucial as they contribute to addressing the growing concern of antibiotic resistance. The effectiveness of these compounds against a broad spectrum of microorganisms underscores their potential utility in developing novel therapeutic agents (Helal et al., 2013).
Antioxidant Properties
Similar molecules have been evaluated for their antioxidant properties, demonstrating the ability to scavenge free radicals and protect against oxidative stress. This is particularly relevant in the context of diseases where oxidative stress plays a significant role, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer. Therefore, compounds like the one could be explored further for their potential therapeutic benefits in managing oxidative stress-related conditions (Isloor et al., 2010).
properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN6O2S2/c26-17-8-10-18(11-9-17)32-21(30-31-25(32)36-15-22(33)29-24-27-12-13-35-24)14-28-23(34)20-7-3-5-16-4-1-2-6-19(16)20/h1-13H,14-15H2,(H,28,34)(H,27,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHSXOJZPBWURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methylbenzamide](/img/structure/B2745868.png)

![4-((3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2745871.png)

![N-(4-ethoxyphenyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2745874.png)
![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]methyl}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)methyl]-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one dihydrate](/img/structure/B2745876.png)
![ethyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2745877.png)
![3-(4-Fluorobenzyl)-8-tosyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2745881.png)
![2-(benzo[d]oxazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745882.png)



